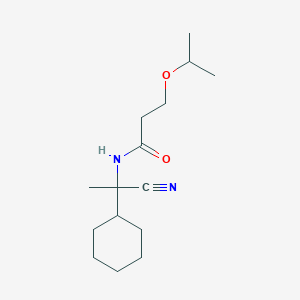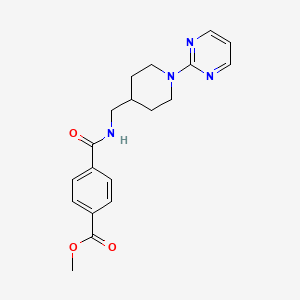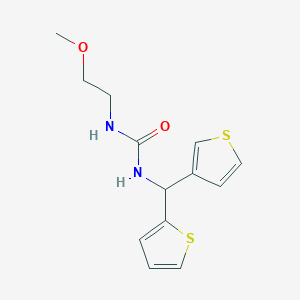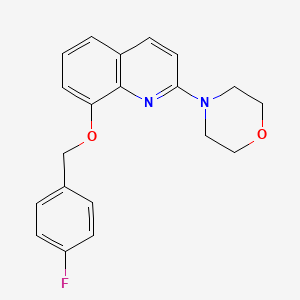
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide, also known as CCPA, is a selective A1 adenosine receptor agonist. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research.
Mécanisme D'action
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide selectively binds to the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of this receptor results in the inhibition of adenylyl cyclase and a decrease in cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide can reduce neuronal damage caused by ischemia and oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines. Additionally, N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has been shown to have cardioprotective effects and can reduce myocardial infarct size.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in lab experiments is its selectivity for the A1 adenosine receptor, which allows for more specific targeting of this receptor subtype. However, one limitation is that N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has a relatively short half-life, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for research involving N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide. One area of interest is the potential use of N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is potential for N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide to be used in the treatment of cardiovascular diseases, such as ischemic heart disease. Further research is needed to fully understand the potential applications of N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in these areas.
Méthodes De Synthèse
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide can be synthesized through a multi-step process starting with the reaction of cyclohexanone with malononitrile to produce 2-cyano-2-cyclohexylethylidenemalononitrile. This compound is then reacted with isopropyl chloroformate and subsequently with 3-isopropoxypropylamine to yield N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been used in studies investigating the role of adenosine receptors in the brain.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclohexylethyl)-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-12(2)19-10-9-14(18)17-15(3,11-16)13-7-5-4-6-8-13/h12-13H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMATLPTZAPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC(C)(C#N)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide](/img/structure/B2611043.png)
![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)



![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)
![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)
![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2611057.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)
